molecular formula C4H6F3NO2 B010597 2,2,2-trifluoro-N-methoxy-N-methylacetamide CAS No. 104863-67-4

2,2,2-trifluoro-N-methoxy-N-methylacetamide

Cat. No.: B010597
CAS No.: 104863-67-4
M. Wt: 157.09 g/mol
InChI Key: JDBJZZTZYKUFFK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-methoxy-N-methylacetamide typically involves the reaction of trifluoroacetic anhydride with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

CF3CO2O+CH3ONHCH3CF3CON(OCH3)CH3+CH3COOH\text{CF}_3\text{CO}_2\text{O} + \text{CH}_3\text{ONHCH}_3 \rightarrow \text{CF}_3\text{CON(OCH}_3\text{)CH}_3 + \text{CH}_3\text{COOH} CF3​CO2​O+CH3​ONHCH3​→CF3​CON(OCH3​)CH3​+CH3​COOH

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The reaction is typically conducted in stainless steel reactors with precise temperature and pressure control .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed:

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of 2,2,2-trifluoro-N-methoxy-N-methylacetamide typically involves the reaction of trifluoroacetic anhydride with N-methoxy-N-methylamine under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

CF3CO2O+CH3ONHCH3CF3CON OCH3)CH3+CH3COOH\text{CF}_3\text{CO}_2\text{O}+\text{CH}_3\text{ONHCH}_3\rightarrow \text{CF}_3\text{CON OCH}_3)\text{CH}_3+\text{CH}_3\text{COOH}

This compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, allowing for its versatility in organic synthesis.

Chemistry

  • Reagent in Organic Synthesis : It is widely used to synthesize trifluoromethylated compounds, which are important in creating pharmaceuticals and agrochemicals.
  • Building Block in Synthesis : It serves as a synthon for complex organic molecules including marine natural products such as myriaporone and usneoidone .

Biology

  • Biochemical Studies : The compound is employed in enzyme interaction studies and metabolic pathway investigations due to its ability to modulate biological activity through its lipophilic nature.
  • Potential Therapeutic Applications : Research indicates that it may exhibit significant biological activity that could lead to new therapeutic agents.

Medicine

  • Pharmaceutical Development : Its trifluoromethyl group enhances bioactivity and stability of drug candidates, making it a valuable component in drug design .
  • Investigating Pharmacokinetics : Studies on its interactions with biological systems are essential for understanding absorption and metabolism in drug development.

Industry

  • Production of Agrochemicals : Utilized in synthesizing pesticides and herbicides due to its chemical properties that enhance effectiveness.
  • Specialty Chemicals : Applied in the formulation of polymers and other specialty chemicals that require specific reactivity profiles .

Case Study 1: Synthesis of Marine Natural Products

Research has demonstrated the use of this compound as a key intermediate in the synthesis of myriaporone and usneoidone. These compounds are notable for their biological activities and potential therapeutic applications.

Case Study 2: Enzyme Interaction Studies

In biochemical research, this compound has been used to explore interactions with specific enzymes involved in metabolic pathways. Such studies have revealed insights into its mechanism of action and potential applications in drug design.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-methoxy-N-methylacetamide involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate enzyme activity and receptor binding. The methoxy and methyl groups further contribute to its chemical stability and reactivity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2,2-Trifluoro-N-methoxy-N-methylacetamide
  • CAS No.: 104863-67-4
  • Molecular Formula: C₄H₆F₃NO₂
  • Molecular Weight : 157.09 g/mol
  • Physical Properties :
    • Density: 1.29 g/cm³
    • Boiling Point: 53°C at 760 mmHg
    • Vapor Pressure: 259 mmHg at 25°C
    • Storage: Stable under dry, sealed conditions at room temperature .

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 104863-67-4 C₄H₆F₃NO₂ 157.09 -N(OCH₃)(CH₃), -CF₃ Ketone synthesis, marine product precursors
N-Methyl-2,2,2-trifluoroacetamide 815-06-5 C₃H₄F₃NO 127.07 -NHCH₃, -CF₃ Solvent, intermediate in fluorinated compounds
2,2,2-Trifluoro-N-(2-hydroxy-5-methylphenyl)acetamide 1212897-03-4 C₉H₈F₃NO₂ 219.16 -NH-(2-hydroxy-5-methylphenyl), -CF₃ Potential pharmacological activity due to aromatic hydroxyl group
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 -N(CH₂CH₃)₂, -Cl, -OCH₃ Herbicide (agricultural use)

Key Differences in Reactivity and Utility:

Substituent Effects: The methoxy group in this compound enhances its stability as a ketone precursor, acting similarly to Weinreb amides in controlled acylations . N-Methyl-2,2,2-trifluoroacetamide lacks the methoxy group, making it less effective in stabilizing enolates but more volatile due to its lower molecular weight .

Safety and Handling :

  • The target compound’s high vapor pressure (259 mmHg) demands stricter handling than alachlor, which is solid at room temperature .
  • Compared to brominated analogs (e.g., 2,2,2-tribromo-N-(2-methylphenyl)acetamide), the trifluoro derivatives are less dense but more reactive in nucleophilic substitutions .

Commercial Availability :

  • This compound is commercially available from suppliers like TCI Chemicals and Synthonix, priced for research-scale use (e.g., $4,900/5g) .
  • Simpler analogs (e.g., N-Methyl-2,2,2-trifluoroacetamide) are lower-cost alternatives but lack specialized synthetic utility .

Table 2: Physical and Hazard Comparison

Property This compound N-Methyl-2,2,2-trifluoroacetamide Alachlor
Boiling Point (°C) 53 Not reported 100 (decomposes)
Vapor Pressure (mmHg) 259 at 25°C Higher (inferred from lower MW) Negligible
Hazards H225, H301, H319 H302, H315 H351, H411

Biological Activity

2,2,2-Trifluoro-N-methoxy-N-methylacetamide (TFMMA) is an organic compound characterized by its trifluoromethyl group and methoxy and methyl substituents on the acetamide backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of TFMMA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4H6F3NO2
  • Molecular Weight : 155.09 g/mol
  • Structure : The presence of a trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological membranes.

Antimicrobial Activity

TFMMA has been investigated for its antimicrobial properties. Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to increased membrane permeability and interaction with microbial enzymes. For instance, TFMMA has demonstrated effectiveness against certain strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

Research indicates that TFMMA may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

  • Key Findings :
    • Reduction in TNF-α and IL-6 levels in macrophage cultures.
    • Inhibition of NF-κB activation in response to inflammatory stimuli.

The biological activity of TFMMA is likely mediated through several mechanisms:

  • Membrane Interaction : The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to penetrate cell membranes.
  • Enzyme Inhibition : TFMMA may interact with specific enzymes or receptors involved in metabolic pathways, thereby altering cellular responses.
  • Cytokine Modulation : It appears to affect signaling pathways related to inflammation and immune responses.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of TFMMA against various pathogens. The results indicated significant inhibition of bacterial growth at concentrations lower than those required for many traditional antibiotics, highlighting its potential as a lead compound for new antimicrobial agents.
  • Inflammation Model :
    In a murine model of inflammation, TFMMA was administered to assess its effects on edema formation and cytokine levels. The results showed a marked reduction in paw swelling and decreased levels of inflammatory markers compared to controls.

Comparative Analysis with Similar Compounds

TFMMA's biological activity can be compared with similar compounds to understand its unique properties better:

Compound Activity MIC (µg/mL)
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamideAntimicrobial64
N-MethylacetamideLow antimicrobial activity>128
2,2-Difluoro-N-methoxy-N-methylacetamideModerate anti-inflammatory effects32

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,2,2-trifluoro-N-methoxy-N-methylacetamide, and how can purity be monitored during synthesis?

Answer: The synthesis typically involves refluxing reactants in a toluene-water mixture (8:2 ratio) under controlled conditions. Sodium azide (NaN₃) is often used as a nucleophilic agent. Reaction progress is monitored via thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system. After completion, the product is isolated by solvent removal under reduced pressure and purified via crystallization (ethanol) or liquid-liquid extraction (ethyl acetate). Purity is validated using HPLC or GC-MS .

Q. How can structural confirmation of this compound be achieved?

Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.3 ppm) and trifluoromethyl (δ ~115–120 ppm in ¹⁹F NMR) groups.
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated in related trifluoroacetamide derivatives (e.g., C₉H₁₀NOF₃, P2₁/c space group) .
  • FT-IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-F vibrations at ~1100–1250 cm⁻¹.

Q. What solvent systems are effective for recrystallizing this compound, and how does solvent choice impact yield?

Answer: Ethanol and ethyl acetate are common solvents for recrystallization. Ethanol yields higher-purity crystals but may reduce recovery due to moderate solubility. Ethyl acetate is preferred for liquid-liquid extraction of byproducts. A study on analogous acetamides reported ~75–85% yield with ethanol crystallization, while ethyl acetate extraction achieved ~90% recovery but required additional drying (Na₂SO₄) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer: The trifluoromethyl group is strongly electron-withdrawing, activating the carbonyl carbon toward nucleophilic attack. Conversely, the methoxy group on the N-methyl moiety sterically hinders approach but donates electron density via resonance, slightly deactivating the carbonyl. Computational studies (DFT) on similar compounds show a ~15% increase in electrophilicity compared to non-fluorinated analogs, favoring reactions with amines or thiols .

Q. What analytical strategies resolve contradictions in NMR data for this compound when synthesized via different routes?

Answer: Contradictions often arise from residual solvents or rotameric equilibria. Strategies include:

  • Variable-temperature NMR : Suppress signal splitting caused by hindered rotation (e.g., N-methyl group).
  • DOSY experiments : Differentiate between rotamers and impurities based on diffusion coefficients.
  • Trifluoroacetic acid (TFA) additives : Stabilize specific conformers, as shown in trifluoroacetamide NMR studies .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Answer: Density Functional Theory (DFT) calculations assess:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict sites for electrophilic/nucleophilic attack.
  • Transition-state geometries : Optimize catalytic pathways (e.g., Pd-catalyzed cross-coupling). For example, a study on N-methoxy-N-methylacetamide derivatives calculated a LUMO energy of −1.8 eV , indicating suitability for oxidative addition with Pd(0) .

Properties

IUPAC Name

2,2,2-trifluoro-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-8(10-2)3(9)4(5,6)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJZZTZYKUFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382055
Record name 2,2,2-trifluoro-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104863-67-4
Record name 2,2,2-Trifluoro-N-methoxy-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104863-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-trifluoro-N-methoxy-N-methylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-N-methoxy-N-methylacetamide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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